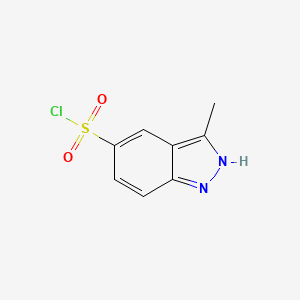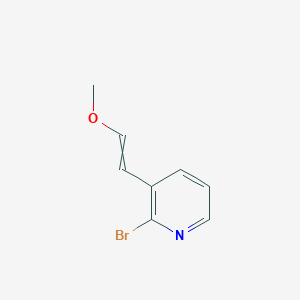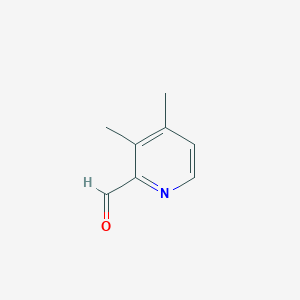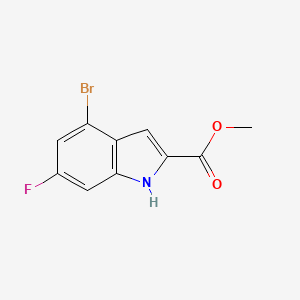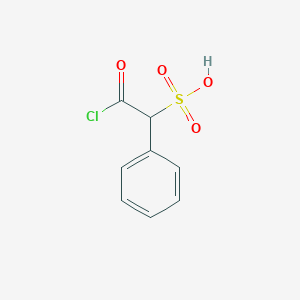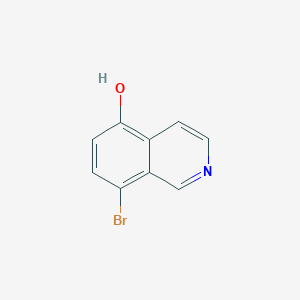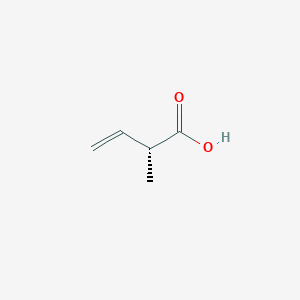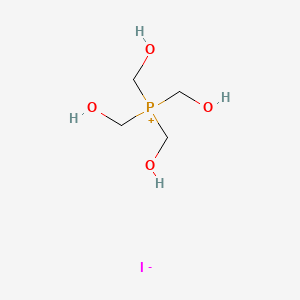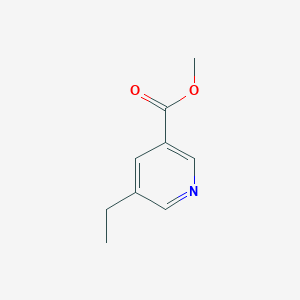![molecular formula C30H42NaO3PS B8754168 Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B8754168.png)
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate
Vue d'ensemble
Description
Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate: is an organophosphorus compound that is widely used as a ligand in various catalytic processes. This compound is known for its ability to stabilize transition metal complexes, making it a valuable component in homogeneous catalysis. Its unique structure, which includes a biphenyl backbone and bulky cyclohexyl groups, provides steric hindrance that can enhance the selectivity and efficiency of catalytic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between 2,6-diisopropylphenylboronic acid and 4-bromobiphenyl.
Phosphination: The biphenyl intermediate is then reacted with dicyclohexylphosphine in the presence of a base such as sodium hydride to introduce the phosphine group.
Sulfonation: Finally, the compound is sulfonated using a sulfonating agent like chlorosulfonic acid to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Coordination: The phosphine group can coordinate with transition metals, forming stable complexes that are essential in catalytic processes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Coordination: Transition metals like palladium, platinum, or rhodium are commonly used to form coordination complexes.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate is widely used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to metal complexes, facilitating studies in bioinorganic chemistry.
Medicine:
Drug Development: The compound’s ability to stabilize metal complexes makes it useful in the development of metal-based drugs and diagnostic agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable metal complexes.
Mécanisme D'action
The mechanism by which Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate exerts its effects primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various catalytic reactions. The bulky cyclohexyl groups provide steric hindrance, enhancing the selectivity of the catalytic process. The sulfonate group increases the solubility of the compound in aqueous media, making it suitable for use in various reaction conditions.
Comparaison Avec Des Composés Similaires
- Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate
- Sodium 2’-(dicyclohexylphosphino)-2,6-dimethylbiphenyl-3-sulfonate
Comparison:
- Steric Hindrance: Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate has larger isopropyl groups compared to the methoxy or methyl groups in similar compounds, providing greater steric hindrance and potentially higher selectivity in catalytic reactions.
- Solubility: The sulfonate group in Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate enhances its solubility in aqueous media, making it more versatile for various applications.
- Reactivity: The presence of different substituents on the biphenyl backbone can influence the reactivity and stability of the metal complexes formed with these ligands.
Propriétés
Formule moléculaire |
C30H42NaO3PS |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C30H43O3PS.Na/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
HMESWDPAJGYEIK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
